![molecular formula C24H38Cl2N2O3 B6495063 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215467-37-0](/img/structure/B6495063.png)

1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

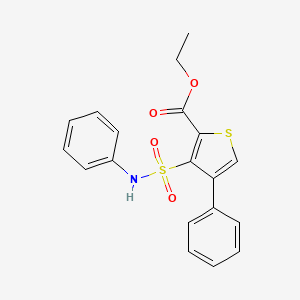

The compound contains an adamantyl group, a piperazine ring, and a methoxyphenyl group. Adamantyl groups are known for their lipophilic properties and can improve the bioavailability of drugs . Piperazine rings are often found in pharmaceuticals and can have various effects depending on their substitution . Methoxyphenyl groups are also common in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an adamantyl alcohol with a suitable leaving group, followed by nucleophilic substitution with the piperazine . The methoxyphenyl group could be introduced through a similar process .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky, rigid adamantyl group, the flexible piperazine ring, and the aromatic methoxyphenyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the adamantyl group could be modified through reactions at the tertiary carbon . The piperazine ring could undergo reactions at the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the adamantyl group would increase lipophilicity, while the piperazine and methoxyphenyl groups could participate in hydrogen bonding .科学的研究の応用

Catalysis in Enantioselective Strecker Reaction

1-Adamantanamine: , a derivative of our compound, acts as a catalyst in the enantioselective Strecker reaction of phosphinoyl imines. This reaction is valuable for synthesizing chiral α-aminonitriles, which find applications in pharmaceuticals and agrochemicals .

Antiviral and Antiparkinsonian Drug Development

The compound’s adamantane moiety makes it a promising candidate for drug developmentAmantadine hydrochloride , a derivative of 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, has been used as an antiviral agent against influenza A and as an antiparkinsonian drug .

Visible-Light-Induced Oxidative Formylation

Research has revealed that both the starting material and the product can act as photosensitizers. In visible-light-induced oxidative formylation reactions, singlet oxygen (1 O 2) and superoxide radicals (O 2 ˙ −) play crucial roles. This insight opens up possibilities for novel synthetic methodologies .

Environmentally Friendly Synthesis of Substituted Carbamates

Our compound enables an environmentally friendly technique for synthesizing N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates. This method yields good-to-high product yields and accommodates various substituents on the azine rings, including electron-donating and electron-withdrawing groups .

作用機序

Target of Action

Related compounds such as 1-adamantanamine have been used in the pharmaceutical industry as antiviral and antiparkinsonian drugs

Mode of Action

It’s worth noting that both the starting material and the product act as photosensitizers in some reactions, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1-adamantyloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O3.2ClH/c1-28-23-5-3-2-4-22(23)26-8-6-25(7-9-26)16-21(27)17-29-24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-21,27H,6-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXPNCHYQCMQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6494984.png)

![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)

![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)

![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)

![methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495002.png)

![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)

![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)